Apigeniflavan
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Overview
Description
Apigeniflavan is a hydroxyflavonoid present in the methanolic leaf extract of Trema orientalis Linn. It has gained attention due to its potential therapeutic properties, particularly in the treatment of pancreatic cancer . This compound follows Lipinski’s rule and shows no toxicity, making it a promising candidate for further studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of apigeniflavan involves the extraction of flavonoids from the methanolic leaf extract of Trema orientalis Linn. High-resolution mass spectrometry (HRMS) analysis is used to identify and isolate this compound from other flavonoids . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is typically obtained through natural extraction methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification processes such as chromatography. The use of advanced analytical techniques like HRMS ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Apigeniflavan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Apigeniflavan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mechanism of Action
Apigeniflavan exerts its effects through several molecular targets and pathways:
Cell Cycle Arrest: It induces cell cycle arrest, preventing the proliferation of cancer cells.
Autophagy and Apoptosis: This compound promotes autophagy and apoptosis, leading to the death of cancer cells.
Oxidative Stress Reduction: It decreases oxidative stress by scavenging reactive oxygen species.
Molecular Targets: Key molecular targets include KDR, VEGFA, AKT1, SRC, and ESR1, which are involved in pathways related to cancer growth and invasion.
Comparison with Similar Compounds
Apigeniflavan is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Properties
CAS No. |
61402-90-2 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-4,7-8,14,16-18H,5-6H2/t14-/m0/s1 |
InChI Key |
MDDPZOZWEZNMTK-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2O[C@@H]1C3=CC=C(C=C3)O)O)O |
Canonical SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
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